4-Ethyltetrahydro-2(1H)-pyrimidinone

Descripción general

Descripción

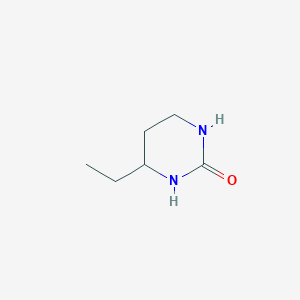

4-Ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound featuring a pyrimidinone ring structure with an ethyl group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyltetrahydro-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with diethyl malonate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyltetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional functional groups, while reduction can produce more saturated compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

DMPU is widely utilized as a solvent and reagent in organic synthesis due to its unique properties:

- Solvent for N-Alkylation and O-Alkylation : DMPU serves as an effective solvent for the N-alkylation of amines and O-alkylation of aldoses. Its ability to solvate ionic species enhances reaction rates and yields in these transformations .

- Synthesis of Pyrazoles : It is employed in the synthesis of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions involving arylhydrazine hydrochlorides and 1,3-diketones. This application highlights its role in forming complex heterocyclic compounds .

- Chelating Solvent : DMPU acts as a chelating solvent in trifluoromethylation reactions of halogenated double bonds. This property is particularly useful in synthesizing fluorinated compounds which are valuable in medicinal chemistry .

Pharmaceutical Applications

DMPU has significant implications in the pharmaceutical industry:

- Drug Delivery Systems : Research indicates that DMPU can be incorporated into drug delivery systems where it aids in the controlled release of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with certain drugs enhances their bioavailability and therapeutic efficacy .

- Asymmetric Synthesis : DMPU has been utilized in asymmetric synthesis processes, particularly in the development of enantiomerically pure compounds. Its role as a solvent facilitates reactions that require specific stereochemistry, making it valuable for producing chiral drugs .

Materials Science

In materials science, DMPU contributes to the development of advanced materials:

- Polymer Synthesis : DMPU is used as a solvent in the synthesis of poly(aryl ethers), which are important for producing high-performance polymers with applications in electronics and aerospace industries .

- Ligand for Catalysis : It functions as a ligand in various catalytic reactions, enhancing the selectivity and efficiency of metal-catalyzed transformations. This application is crucial for developing new catalytic systems that can operate under mild conditions .

Case Studies and Research Findings

Several studies have documented the effectiveness of DMPU in various applications:

Mecanismo De Acción

The mechanism of action of 4-Ethyltetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydropyrimidinone: Lacks the ethyl group but shares the core pyrimidinone structure.

Ethylpyrimidinone: Similar structure but may differ in the degree of saturation or position of the ethyl group.

Uniqueness

4-Ethyltetrahydro-2(1H)-pyrimidinone is unique due to its specific substitution pattern and the resulting chemical properties. Its ethyl group and tetrahydro structure confer distinct reactivity and potential biological activity compared to other pyrimidinone derivatives.

Actividad Biológica

4-Ethyltetrahydro-2(1H)-pyrimidinone is a compound that belongs to the class of pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrimidines

Pyrimidines are nitrogen-containing heterocycles that play critical roles in biochemistry as building blocks of nucleic acids (DNA and RNA). Due to their structural diversity, pyrimidines have been extensively studied for their therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects .

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus. This suggests that this compound could potentially be developed into an antimicrobial agent.

2. Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain pyrimidine compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . Specific analogs have been noted for their ability to target cancer cell lines effectively while exhibiting low toxicity to normal cells.

3. Neuroprotective Effects

Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective effects. Compounds structurally related to this compound have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways crucial for microbial growth or cancer cell survival.

- Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, leading to altered gene expression and induction of apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that pyrimidines can scavenge free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally similar to this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, with some compounds displaying potent effects against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several analogs of pyrimidine and tested them against human cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability through apoptosis induction, suggesting potential applications in cancer therapy .

Propiedades

IUPAC Name |

4-ethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOGXVBPSWOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633399 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185301-89-7 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.